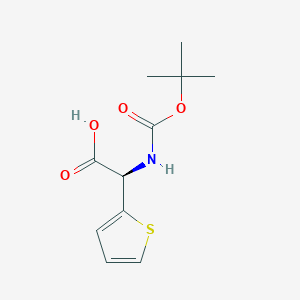

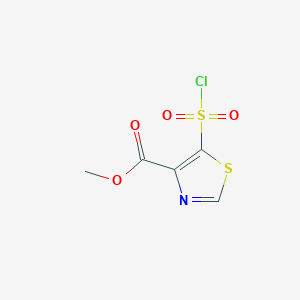

(3-Aminopyridin-2-yl)methanol

概要

説明

Electrochemical Synthesis of Metal Chelates

The electrochemical synthesis of novel adducts involving 2-aminopyridine and methanol within metal chelates has been explored, particularly with Co(II), Ni(II), Cu(II), and Zn(II) derivatives of a N,N,N-tridentate Schiff base ligand. The synthesis process utilized the corresponding metal as a sacrificial anode. These compounds were thoroughly characterized using various techniques such as elemental analysis, IR spectroscopy, FAB mass spectrometry, 1H NMR, and magnetic measurements. Notably, the crystal structures of the Zn and Ni derivatives, as well as the Schiff base, were elucidated using X-ray diffraction. The 2-aminopyridine complexes demonstrated that the ligand is bound to the metal through the endocyclic nitrogen, with the amino group participating in intramolecular hydrogen bonds with the tosyl SO2 groups .

Ruthenium-Catalyzed Synthesis of Tetrahydronaphthyridines

A novel synthesis method for 1,2,3,4-tetrahydronaphthyridines has been developed through a ruthenium-catalyzed selective hydrogen transfer coupling reaction. This method involves o-aminopyridyl methanols and alcohols, proceeding in an atom- and step-economic fashion. The process is noted for its operational simplicity, broad substrate scope, and the production of water as the sole byproduct. Importantly, this method does not require external reducing agents such as high-pressure H2 gas, making it a practical approach for creating structurally unique products .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, particularly the metal chelates, has been analyzed through X-ray diffraction. This analysis revealed the mode of binding of the 2-aminopyridine ligand to the metal centers. The intramolecular hydrogen bonding within the complexes plays a significant role in the stability and structure of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the metal chelates and tetrahydronaphthyridines are characterized by their selectivity and efficiency. The electrochemical synthesis of the metal chelates involves the use of metal anodes, while the synthesis of tetrahydronaphthyridines employs a ruthenium catalyst to facilitate the hydrogen transfer coupling reaction. Both methods demonstrate a high degree of specificity in the reactions, leading to the desired products with minimal byproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were determined through various analytical techniques. Elemental analysis, IR spectroscopy, FAB mass spectrometry, and 1H NMR provided insights into the composition and structure of the metal chelates. Magnetic measurements were also conducted to understand the magnetic properties of the compounds. The synthesis of tetrahydronaphthyridines highlights the atom- and step-economy of the process, as well as the simplicity and broad applicability of the method .

科学的研究の応用

Electrochemical Synthesis in Metal Chelates

- Electrochemical Synthesis: The electrochemical synthesis of novel adducts of 2-aminopyridine and methanol in Co(II), Ni(II), Cu(II), and Zn(II) chelates was explored. This synthesis involves the use of metals as sacrificial anodes and results in compounds characterized by various analytical techniques, including IR spectroscopy and X-ray diffraction (Garnovskii et al., 2003).

Catalysis in Huisgen 1,3-Dipolar Cycloadditions

- Catalytic Applications: A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared and used to form a stable complex with CuCl. This complex demonstrated significant catalytic activity in Huisgen 1,3-dipolar cycloadditions, showcasing its potential in catalysis (Ozcubukcu et al., 2009).

Potassium Channel Blockade and Axonal Conduction Restoration

- Biomedical Research: The derivative 4-aminopyridine-3-methanol (4-AP-3-MeOH) has been shown to restore axonal conduction in injured guinea pig spinal cord white matter. It's more potent compared to 4-AP and other derivatives in restoring axonal conduction, indicating its potential in spinal cord injury treatment (Sun et al., 2010).

Formation of Schiff-type Derivatives

- Chemical Synthesis: The reactions between o-vanillin and various isomeric aminopyridines, including 4-aminopyridine, lead to the formation of Schiff-type derivatives and α-aminoethers. These compounds were characterized using X-ray diffraction and NMR spectroscopy, contributing to our understanding of chemical bonding and reactivity (Mielcarek et al., 2018).

Selective Methanolysis of Esters

- Chemical Selectivity: The use of 2-acyl-4-aminopyridine catalysts in the selective methanolysis of alpha-hydroxy esters was studied, demonstrating their efficacy in enhancing selectivity and catalytic activity in chemical reactions (Sammakia & Hurley, 2000).

Study of Proton Transfer Equilibrium

- Physical Chemistry: A study on the proton transfer equilibrium between 2-aminopyridine and 2,4-dinitrophenol in methanol was conducted. This research contributes to a deeper understanding of the stability and molecular composition of proton transfer complexes (Al-Ahmary et al., 2013).

Impact on Lipid Dynamics

- Biophysics: Research on methanol's effect on lipid dynamics using small angle neutron scattering revealed its significant impact on lipid transfer and flip-flop kinetics. This study is crucial for understanding methanol's role in biomembrane studies (Nguyen et al., 2019).

Catalysis in Gas Elimination

- Environmental Applications: Organic-inorganic hybrids containing 4-methylpyridine or 4-aminopyridine ligands were used as catalysts for the catalytic elimination of gaseous methanol. This research presents potential applications in environmental pollution control (Qia, 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(3-aminopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCSVMNWPGRJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576244 | |

| Record name | (3-Aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopyridin-2-yl)methanol | |

CAS RN |

52378-63-9 | |

| Record name | (3-Aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)